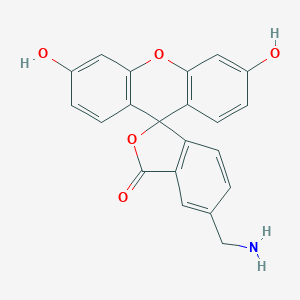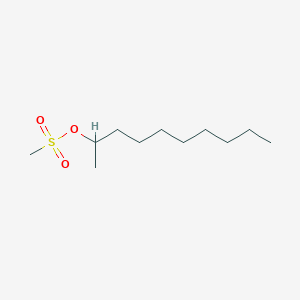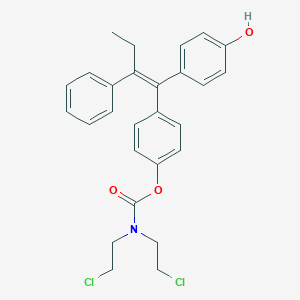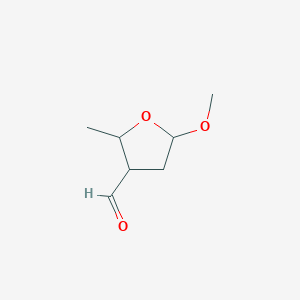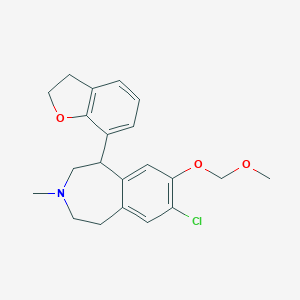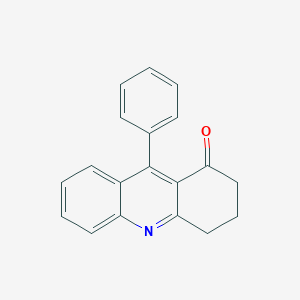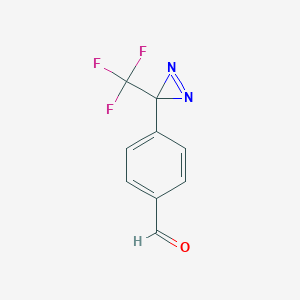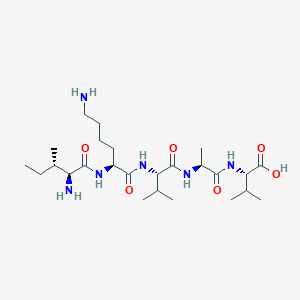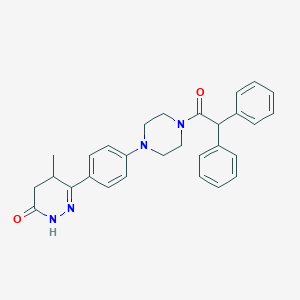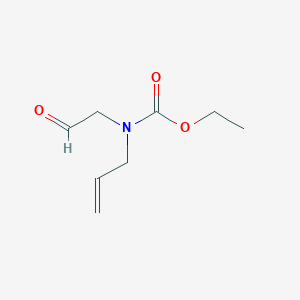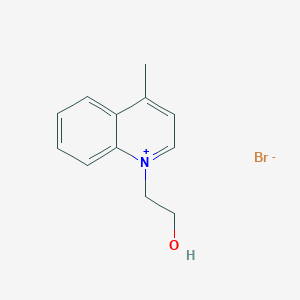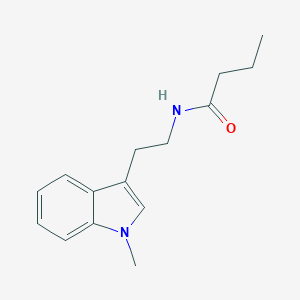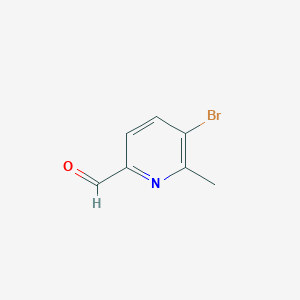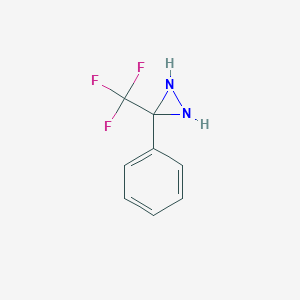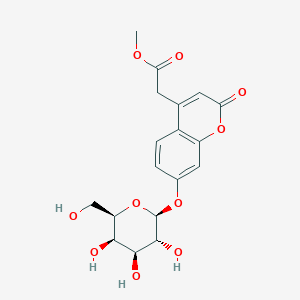
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester, also known as GAMA, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of coumarin, a natural compound found in various plants, and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has shown potential applications in scientific research, particularly in the field of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to have a protective effect on neuronal cells and may have potential applications in the treatment of neurodegenerative diseases. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been studied for its potential use as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and the regulation of various signaling pathways. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis.
Biochemische Und Physiologische Effekte
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester in lab experiments is its high yield in synthesis. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has shown potential applications in various fields of research, including medicine and biological imaging. However, one limitation of using 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe in biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester and its effects on various signaling pathways.
Synthesemethoden
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester can be synthesized through different methods, including the Knoevenagel condensation reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction between a carbonyl compound and an active methylene compound in the presence of a base. The Pechmann condensation reaction involves the reaction between a phenol and a beta-ketoester in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester with high yields.
Eigenschaften
CAS-Nummer |
127615-75-2 |
|---|---|
Produktname |
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester |
Molekularformel |
C18H20O10 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
methyl 2-[2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetate |
InChI |
InChI=1S/C18H20O10/c1-25-13(20)4-8-5-14(21)27-11-6-9(2-3-10(8)11)26-18-17(24)16(23)15(22)12(7-19)28-18/h2-3,5-6,12,15-19,22-24H,4,7H2,1H3/t12-,15+,16+,17-,18-/m1/s1 |
InChI-Schlüssel |
KECAQLCDHILXFI-COWMOVNHSA-N |
Isomerische SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Andere CAS-Nummern |
127615-75-2 |
Synonyme |
7-beta-galactopyranosyl-oxycoumarin-4-acetic acid methyl ester GPOCA-Me |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



